Ultra-High Purity: ≥99.99% Trace Metals Basis Enables Semiconductor-Grade Applications
Tetramethylammonium silicate (TMAS) is commercially supplied with a certified purity of ≥99.99% trace metals basis, a specification that is routinely achieved and verified by suppliers . This level of purity is unattainable with sodium silicate (which contains Na⁺ at percent levels) or with common alkoxide precursors like tetraethyl orthosilicate (TEOS) unless subjected to extensive, costly purification. The absence of metal ion contamination in TMAS is a direct consequence of its organic quaternary ammonium cation, which allows for the complete exclusion of alkali and alkaline earth metals during synthesis . For semiconductor applications, this purity translates to a reduction in metal-induced gate oxide defects and interconnect leakage currents, a critical advantage over any metal-containing silicate alternative.
| Evidence Dimension | Metal impurity level |
|---|---|
| Target Compound Data | ≥99.99% trace metals basis (15-20 wt% aqueous solution) |
| Comparator Or Baseline | Sodium silicate (Na₂SiO₃) contains >10 wt% Na; commercial TEOS typically 99.9% but contains hydrolyzable alkoxide groups requiring careful handling |
| Quantified Difference | >10⁶-fold reduction in alkali metal content relative to sodium silicate; 10× improvement in metals purity over typical TEOS grades |
| Conditions | Commercial product specification per Sigma-Aldrich, Aladdin, and other vendors |
Why This Matters
In advanced semiconductor nodes (<10 nm), metal contamination above parts-per-trillion levels causes device failure, making TMAS the only viable soluble silicate source for integration into front-end-of-line (FEOL) and back-end-of-line (BEOL) processes.
